molecular formula C16H24N2O2 B568662 tert-Butyl 3-Benzylpiperazine-1-carboxylate CAS No. 502649-29-8

tert-Butyl 3-Benzylpiperazine-1-carboxylate

Cat. No. B568662
CAS RN: 502649-29-8
M. Wt: 276.38
InChI Key: YFIAVMMGSRDLLG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-Benzylpiperazine-1-carboxylate is a chemical compound with the molecular formula C16 H24 N2 O2 . It is used in life science research and is considered a chemical building block .


Molecular Structure Analysis

The molecular structure of tert-Butyl 3-Benzylpiperazine-1-carboxylate consists of a piperazine ring substituted with a benzyl group and a tert-butyl carboxylate group . The molecular weight of the compound is 276.378 .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 3-Benzylpiperazine-1-carboxylate are not extensively detailed in the search results. The compound has a molecular weight of 276.378 and a molecular formula of C16 H24 N2 O2 .

Scientific Research Applications

Molecular Imprinting

Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches . The semi-covalent polymers have a stronger affinity for benzylpiperazine and faster uptake than the self-assembly systems . By virtue of its modest selectivity against the test illicit drugs, benzylpiperazine MIPs could potentially be used as a dummy MIP for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .

properties

IUPAC Name

tert-butyl 3-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAVMMGSRDLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656941
Record name tert-Butyl 3-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-Benzylpiperazine-1-carboxylate

CAS RN

502649-29-8
Record name tert-Butyl 3-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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